

An In-depth Technical Guide to the Spectroscopic Data of 2-Benzylaziridine

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Compound of Interest

Compound Name: 2-Benzylaziridine

Cat. No.: B081543

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Benzylaziridine**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry, alongside generalized experimental protocols.

Chemical Structure

IUPAC Name: **2-benzylaziridine** Molecular Formula: $C_9H_{11}N$ Molecular Weight: 133.19 g/mol
CAS Number: 13906-90-6[1]

Structure:

(Where Ph represents a phenyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR spectral data for **2-Benzylaziridine**, typically recorded in a deuterated solvent such as chloroform-d ($CDCl_3$).

Predicted 1H NMR Data

The proton NMR spectrum of **2-Benzylaziridine** is expected to show distinct signals for the aromatic protons, the benzylic protons, the aziridine ring protons, and the N-H proton.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Phenyl (C ₆ H ₅)	7.20 - 7.40	Multiplet	-
Benzylic (CH ₂)	2.80 - 2.90	Multiplet	-
Aziridine CH	2.20 - 2.30	Multiplet	-
Aziridine CH ₂	1.40 - 1.50 (diastereotopic)	Multiplet	-
N-H	1.0 - 2.0 (broad)	Singlet (broad)	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Phenyl (quaternary C)	138 - 140
Phenyl (CH)	126 - 130
Benzylic (CH ₂)	40 - 45
Aziridine (CH)	35 - 40
Aziridine (CH ₂)	25 - 30

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like **2-Benzylaziridine** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2-Benzylaziridine** in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.
- **Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of **2-Benzylaziridine** is expected to show characteristic absorption bands for N-H, C-H, and C=C bonds.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3300 - 3500 (broad)	N-H stretch	Secondary amine (aziridine)
3000 - 3100	C-H stretch	Aromatic
2850 - 3000	C-H stretch	Aliphatic (benzylic and aziridine)
1600, 1495, 1450	C=C stretch	Aromatic ring
~1250	C-N stretch	Amine
690 - 770	C-H bend (out-of-plane)	Monosubstituted benzene

Experimental Protocol for FTIR Spectroscopy

For a liquid sample such as **2-Benzylaziridine**, the following procedure is common for obtaining an FTIR spectrum:

- **Method Selection:** The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples due to its simplicity and minimal sample preparation.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- **Sample Application:** Place a small drop of **2-Benzylaziridine** directly onto the ATR crystal.
- **Data Acquisition:** Acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum and presents the data in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Using Electron Ionization (EI), the mass spectrum of **2-Benzylaziridine** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Significance
133	$[\text{C}_9\text{H}_{11}\text{N}]^{+\bullet}$	Molecular Ion (M^+)
132	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (from cleavage of the C-C bond beta to the ring)
42	$[\text{C}_2\text{H}_4\text{N}]^+$	Aziridine ring fragment

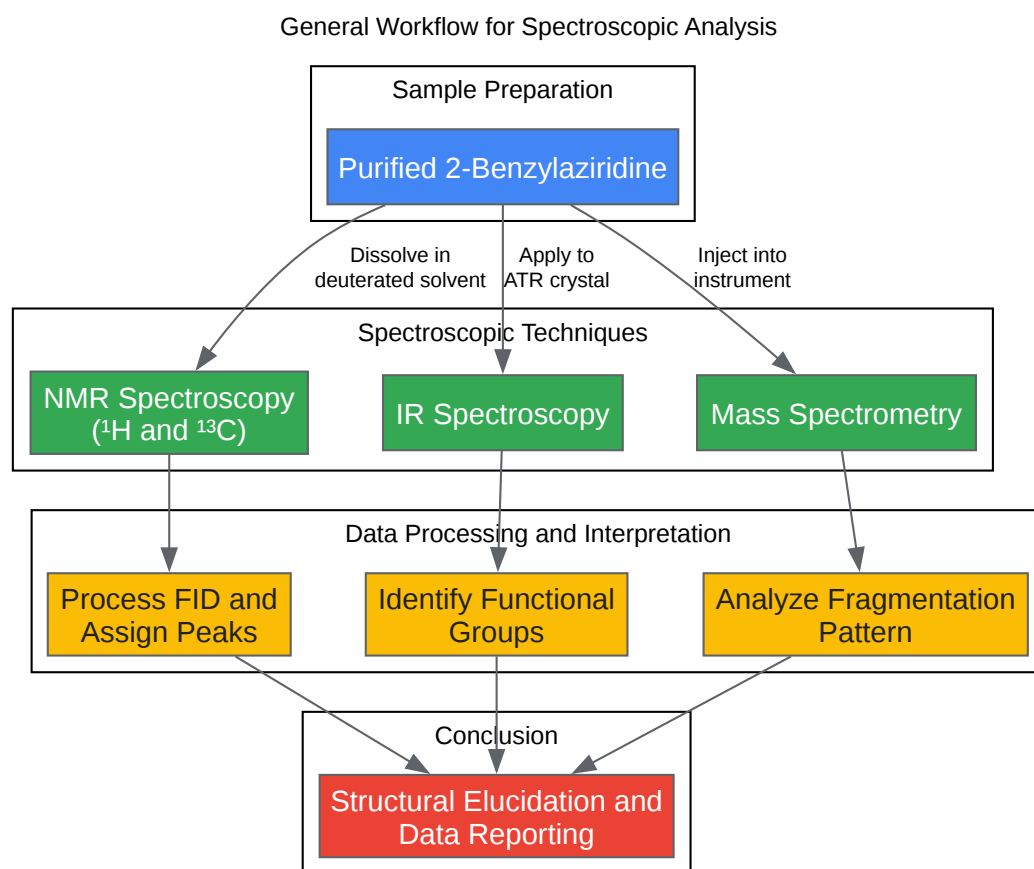
Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Benzylaziridine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Benzylaziridine | CymitQuimica [cymitquimica.com]
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